molecular formula C35H57NO2 B107940 2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol CAS No. 851039-25-3

2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol

Cat. No. B107940
M. Wt: 523.8 g/mol
InChI Key: OJVJMONXMLQUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis and Immunological Activity

The synthesis of 2-substituted 2-aminopropane-1,3-diols has been explored with the aim of discovering compounds with immunosuppressive properties. The introduction of a phenyl ring into the alkyl chain of the lead compound has shown that the position of this ring is crucial for the compound's potency. Specifically, a two-carbon length between the quaternary carbon atom and the phenyl ring was found to be most effective. The absolute configuration at the quaternary carbon also plays a significant role, with the (pro-S)-hydroxymethyl group being essential for potent activity. Among the synthesized compounds, 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride demonstrated considerable immunosuppressive activity, suggesting its potential use in organ transplantation .

Synthesis of Functional Cyclic Carbonate Monomers

A versatile platform for synthesizing aliphatic cyclic carbonate monomers has been developed using 2-amino-1,3-propane diols. A two-step strategy was employed, starting with the chemo-selective reaction of the amino group with various electrophiles to create functional diol intermediates. These intermediates were then cyclized to produce functional aliphatic six-membered cyclic carbonate monomers. This method allows for the concurrent installation of two different functional groups, which can be leveraged to create functional biodegradable polymers for biomedical and environmentally friendly applications .

Synthesis of Polyimide Monomer

The synthesis of the polyimide monomer 2,2′-Bis[4-(3-aminophenoxy)phenyl]propane was achieved through a condensation reaction between m-dinitrobenzene and bisphenol A, followed by reduction with hydrazine hydrate. The resulting product exhibited high purity and its structure was confirmed through various analytical techniques. This monomer is a potential candidate for the production of high-performance polyimide materials .

Antimicrobial Additives for Lubricating Oils

New aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl)propane were synthesized and evaluated as antimicrobial additives for lubricating oils. The synthesis involved the reaction of 1-(3-methylphenoxy)-3-ethylthiopropane-2-ol with formaldehyde and secondary amines. The compounds were tested against bacteria and fungi, showing effective suppression of microbial activity, which indicates their potential as antiseptic substances and additives to enhance the microbial resistance of lubricating oils .

Scientific Research Applications

Cancer Therapy

2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride, commonly known as FTY720, has been identified as a potent immunosuppressant and approved for treating multiple sclerosis. Beyond its immunosuppressive effects, FTY720 demonstrates significant antitumor efficacy in various cancer models. Its cytotoxic effect, which appears to involve S1PR-independent mechanisms, suggests potential applications in cancer therapy beyond its known immunosuppressive properties (Li Zhang, Han-dong Wang, Xiang-jun Ji, Z. Cong, Jianhong Zhu, Yuan Zhou, 2013).

Biodegradable Plastics

The separation of biologically produced diols, such as 1,3-propanediol, from fermentation broth represents a significant portion of the total costs in microbial production of biodegradable plastics. The review by Zhi-Long Xiu and A. Zeng (2008) highlights the importance of 1,3-propanediol in the development of biodegradable plastics and the need for efficient recovery and purification methods to reduce production costs, potentially benefiting from the chemical structure of compounds like 2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol (Zhi-Long Xiu, A. Zeng, 2008).

Environmental Applications

2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol's structure could inspire novel strategies for biodegradation and environmental remediation efforts. In particular, ethyl tert-butyl ether (ETBE) biodegradation studies suggest that microbial communities capable of degrading similar complex organic compounds could be applied to environmental pollutants, indicating a potential use of FTY720 derivatives in bioremediation practices (S. Thornton, H. Nicholls, S. Rolfe, H. Mallinson, M. Spence, 2020).

Advanced Material Synthesis

Research on the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, derived from reactions involving chloral and substituted anilines, demonstrates the versatility of complex molecules like 2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol in synthesizing materials with potential applications in pharmaceuticals, advanced materials, and chemical sensors (R. Issac, J. Tierney, 1996).

Chemical Industry Applications

The compound's potential for influencing the development of catalysts and processes in the chemical industry, particularly in the synthesis of propylene from propane dehydrogenation, is underscored by the use of platinum-based catalysts. The role of supports and promoters in enhancing catalytic activity, as studied for similar complex organic compounds, could inform the development of more efficient industrial processes (M. Martino, E. Meloni, G. Festa, V. Palma, 2021).

properties

IUPAC Name

2-amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H57NO2/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(16-14-12-10-8-6-4-2)22-23-33(34)25-26-35(36,28-37)29-38/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVJMONXMLQUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCCCCCCC)CCC(CO)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H57NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Octylphenethyl)-fingolimod

CAS RN

851039-25-3
Record name 2-(4-Octylphenethyl)-fingolimod
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7GL7FBD9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.